Neurotensin

描述

属性

IUPAC Name |

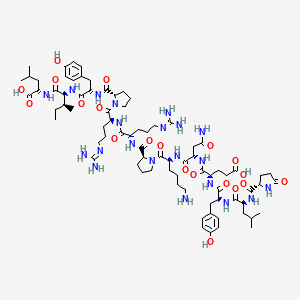

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGZPGTCUMMOT-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H121N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39379-15-2, 55508-42-4, 64088-62-6 | |

| Record name | Neurotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (ox) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROTENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neurotensin Receptor Signaling: A Technical Guide to Pathways and Cascades

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways and cascades initiated by the activation of neurotensin (B549771) receptors. This compound (NT), a tridecapeptide, exerts its diverse physiological and pathological effects through three distinct receptor subtypes: this compound receptor 1 (NTS1), this compound receptor 2 (NTS2), and this compound receptor 3 (NTS3), also known as sortilin.[1] This document details the G-protein coupling, downstream second messenger systems, and subsequent kinase cascades for each receptor subtype. Furthermore, it presents quantitative data on ligand binding and functional responses in tabular format for straightforward comparison and provides detailed protocols for key experimental assays.

This compound Receptor Subtypes and Primary Signaling Mechanisms

This compound receptors belong to two different structural classes. NTS1 and NTS2 are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2] In contrast, NTS3/Sortilin is a single transmembrane domain receptor.[1]

-

NTS1 Receptor: This is the high-affinity receptor for this compound and mediates most of its known physiological effects. It primarily couples to Gq/11 G-proteins, leading to the activation of Phospholipase C (PLC). NTS1 can also couple to other G proteins, such as Gi/o and Gs, depending on the cellular context.[3][4]

-

NTS2 Receptor: This receptor exhibits a lower affinity for this compound compared to NTS1. Its signaling is more complex and can be cell-type dependent, but it has been shown to activate pathways leading to the phosphorylation of the MAP kinase, ERK1/2.[5]

-

NTS3 Receptor (Sortilin): As a non-GPCR, NTS3/Sortilin's signaling mechanisms are distinct. It can function as a co-receptor, modulating the signaling of other receptors, including NTS1.[6] It is also involved in protein trafficking and can mediate this compound internalization.[7]

Core Signaling Pathways and Cascades

Activation of this compound receptors triggers a cascade of intracellular events, primarily through the activation of G-proteins and the recruitment of β-arrestins. The most well-characterized pathways are the PLC/IP3/Ca²⁺ pathway and the MAPK/ERK pathway.

The Phospholipase C (PLC) / Inositol (B14025) Trisphosphate (IP₃) / Diacylglycerol (DAG) Pathway

Upon this compound binding to the NTS1 receptor, the activated Gαq subunit stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8] The elevated intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

This compound receptor activation, particularly through NTS1 and NTS2, can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[9][10] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK can be initiated through G-protein-dependent mechanisms, often involving PKC, or through β-arrestin-mediated scaffolding of signaling components.

β-Arrestin Mediated Signaling and Receptor Internalization

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[11] β-arrestins also act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades, including the MAPK/ERK pathway. Furthermore, β-arrestins facilitate the internalization of the receptor-ligand complex via clathrin-coated pits, a process that can either lead to receptor degradation or recycling back to the cell surface.[12]

Quantitative Data on this compound Receptor Signaling

The following tables summarize key quantitative parameters for this compound receptor ligands, providing a basis for comparing their binding affinities and functional potencies.

Table 1: Ligand Binding Affinities (Kd and Ki) for this compound Receptors

| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Ki (nM) | Reference |

| [¹²⁵I-Tyr³]-Neurotensin | Human NTS | Substantia Nigra | 0.26 and 4.3 | - | [1] |

| This compound | Human NTS1 | HT-29 | 0.23 - 1.21 | - | |

| [³H]this compound | Human NTS1 | E. coli expressed | 2.3 ± 0.4 | - | |

| This compound (8-13) | Human NTS1 | HT-29 | - | 0.68 ± 0.04 | |

| [⁶⁸Ga]Ga-JMV 7488 | Human NTS2 | HT-29 | 37.83 ± 17.20 | - | [9] |

| [¹¹¹In]In-JMV 7488 | Human NTS2 | MCF-7 | 45.94 ± 0.60 | - | [9] |

| SR 48692 (Antagonist) | Rat NTS1 | COS-7 cells | - | 7.6 ± 0.6 | |

| SR 48692 (Antagonist) | Human NTS1 | Adult Brain | - | 8.7 ± 0.7 |

Table 2: Receptor Densities (Bmax) in Various Cell Lines

| Cell Line | Receptor | Bmax (fmol/mg protein) | Reference |

| SW48 | Human NTS1 | ~1000 | |

| WiDR | Human NTS1 | ~800 | |

| HCT116 | Human NTS1 | ~400 | |

| HT-29 | Human NTS1 | ~85 | |

| HT-29 | Human NTS2 | 30.30 ± 18.46 | [9] |

| MCF-7 | Human NTS2 | 50.15 ± 40.36 | [9] |

Table 3: Functional Potencies (EC₅₀ and IC₅₀) of this compound Receptor Ligands

| Ligand | Assay | Cell Line | EC₅₀ (nM) | IC₅₀ (nM) | Reference |

| This compound (8-13) | Ca²⁺ Mobilization | CHO-hNTS1R | pEC₅₀ > pKᵢ | - | |

| SR 48692 (Antagonist) | [³H]dopamine release | Guinea pig striatum | - | 0.46 ± 0.02 | |

| SR 48692 (Antagonist) | Ca²⁺ Mobilization | HT-29 | - | pA₂ = 8.13 | |

| natCu-NT(8-13) | Radioligand Binding | HT-29 | - | 0.16 | [5] |

| natGa-NT(8-13) | Radioligand Binding | HT-29 | - | 0.04 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound receptor signaling.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for NTS1 and NTS2 receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing human NTS1 (hNTS1) or HEK293T cells transiently expressing human NTS2 (hNTS2).

-

Radioligand: [³H]this compound or another suitable radiolabeled NTS receptor ligand.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Compound of interest at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus and Scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture the appropriate cell line to confluence.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Assay:

-

In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of the radioligand (near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (Fura-2 AM)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound receptor activation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells: HEK293 cells or other suitable cell line expressing the this compound receptor of interest.

-

Fura-2 AM: Cell-permeant calcium indicator.

-

DMSO

-

Pluronic F-127 (optional, to aid dye loading)

-

Recording Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging 24-48 hours before the experiment.

-

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).

-

Dilute the Fura-2 AM stock solution in recording buffer to a final concentration of 1-5 µg/ml.

-

Wash cells with recording buffer and then incubate with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Stimulate the cells with this compound or other agonists and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Plot the change in the 340/380 nm ratio over time to visualize the calcium transient.

-

Dose-response curves can be generated by stimulating with varying concentrations of agonist to determine the EC₅₀.

-

Inositol Phosphate (IP₁) Accumulation Assay (HTRF® IP-One)

This protocol outlines the use of a competitive immunoassay to measure the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following Gq-coupled this compound receptor activation.

Materials:

-

HTRF® IP-One Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer with LiCl).

-

Cells: Adherent or suspension cells expressing the Gq-coupled this compound receptor.

-

White 384-well low volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation:

-

Detection:

-

Add the IP1-d2 conjugate followed by the Eu-cryptate labeled anti-IP1 antibody to the wells.

-

Incubate at room temperature for 1 hour or as recommended by the manufacturer.[12]

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the ratio of the signals (665 nm / 620 nm).

-

The signal is inversely proportional to the amount of IP₁ produced.

-

Generate standard curves and dose-response curves to determine EC₅₀ or IC₅₀ values.

-

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK) by Western blotting to assess the activation of the MAPK pathway downstream of this compound receptor stimulation.

Materials:

-

Cells: Cells expressing the this compound receptor of interest.

-

Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking Buffer: e.g., 5% BSA or non-fat dry milk in TBST.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Serum-starve cells to reduce basal ERK phosphorylation.

-

Treat cells with this compound or other compounds for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of ERK activation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure of the this compound Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. benchchem.com [benchchem.com]

- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. brainvta.tech [brainvta.tech]

- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 12. benchchem.com [benchchem.com]

Neurotensin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotensin (B549771) (NT), a tridecapeptide first isolated from the bovine hypothalamus, functions as a crucial neuromodulator and neurotransmitter within the central nervous system (CNS).[1] Its widespread distribution and interaction with various neurotransmitter systems, most notably the dopaminergic pathways, implicate it in a range of physiological processes and pathological conditions. This technical guide provides an in-depth overview of the function of this compound in the CNS, with a focus on its receptors, signaling cascades, and physiological roles. Detailed experimental protocols for key research methodologies are provided, alongside a comprehensive summary of quantitative data to facilitate further investigation and drug development in this field.

Introduction to the this compound System

This compound is a 13-amino acid neuropeptide that exerts its effects by binding to a family of specific receptors.[1] In the CNS, NT is highly concentrated in the amygdala, nucleus accumbens, lateral septum, and ventral tegmental area (VTA).[2] Its co-localization with dopamine (B1211576) in mesencephalic neurons underscores its significant role in modulating dopaminergic neurotransmission.[1] The this compound system is implicated in a diverse array of CNS functions, including pain perception (antinociception), thermoregulation, regulation of food intake, and the modulation of locomotor activity.[2][3][4] Dysregulation of the this compound system has been linked to the pathophysiology of several CNS disorders, including schizophrenia, Parkinson's disease, drug addiction, and pain.[1][5][6]

This compound Receptors

This compound mediates its effects through three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin).

-

This compound Receptor 1 (NTS1): This is a high-affinity, G protein-coupled receptor (GPCR) that is widely distributed in the CNS.[1] NTS1 is the most extensively studied of the this compound receptors and is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to a variety of intracellular signaling events.[7] Activation of NTS1 is primarily responsible for the effects of this compound on dopamine signaling and is a key target for the development of antipsychotic drugs.[8]

-

This compound Receptor 2 (NTS2): NTS2 is a lower-affinity GPCR compared to NTS1.[9] It is also widely expressed in the brain and is notably implicated in this compound-induced analgesia.[8] The signaling pathways of NTS2 are less well-characterized than those of NTS1 but are known to involve the activation of extracellular signal-regulated kinases (ERK1/2).[2]

-

This compound Receptor 3 (NTS3/Sortilin): Unlike NTS1 and NTS2, NTS3 is a single transmembrane domain protein and is not a classical GPCR.[10] It is involved in intracellular protein sorting and trafficking.[3] NTS3/Sortilin can form a complex with NTS1, modulating its signaling and internalization.[11] It also plays a role in this compound-induced cytokine and chemokine expression in microglial cells.[12]

Data Presentation: Quantitative Analysis of the this compound System

Table 1: this compound Receptor Binding Affinities (Ki) for Selected Ligands

| Ligand | Receptor | Species | Ki (nM) | Reference |

| This compound | hNTS1 | Human | 0.59 | [13] |

| This compound | hNTS1 | Human | 2.1 | [13] |

| This compound | rNTS1 | Rat | 63 | [14] |

| This compound (8-13) | hNTS1 | Human | 0.68 ± 0.04 | [11] |

| (Dab9)-Neurotensin (8-13) | hNTS1 | Human | Maintained 60% of NT(8-13) affinity | [11] |

| This compound | hNTS2 | Human | 1.8 ± 0.17 | [11] |

| Levocabastine | NTS2 | - | High affinity | [9] |

| SR48692 | NTS1 | - | High affinity | [15] |

Table 2: this compound Receptor Densities (Bmax) in Specific Brain Regions

| Receptor | Brain Region | Species | Bmax (fmol/mg protein) | Reference |

| NTS2 | HT-29 cells | Human | 30.30 ± 18.46 | [16] |

| NTS2 | MCF-7 cells | Human | 50.15 ± 40.36 | [16] |

| This compound Binding Sites | Substantia Nigra | Human | 26 (high affinity), 89 (low affinity) | [17] |

Table 3: Functional Effects of this compound on Dopamine Release and Intracellular Signaling

| Effect | Brain Region/Cell Line | Species | EC50/IC50 (nM) | Maximal Effect | Reference |

| Inhibition of D2R IPSC | VTA Dopamine Neurons | Mouse | 4.38 | 89.45% inhibition | [18] |

| Inward Current Activation | VTA Dopamine Neurons | Mouse | 208.7 | 774.9 pA | [18] |

| Increased Dopamine Release | Striatum | Rat | - | 150% increase | [19] |

| Increased Dopamine Release | Nucleus Accumbens | Rat | - | 50% increase | [19] |

| Increased Dopamine Release | Prefrontal Cortex | Rat | - | 50% increase at 100 nM | [19] |

| Gq Signaling (NTS8-13) | rNTS1 expressing cells | Rat | 2.06 | 95.7% of max | [20] |

| ERK Phosphorylation | HCT116 cells | Human | ~3-10 | Plateau at 3-10 nM | [21] |

Signaling Pathways

This compound initiates a complex array of intracellular signaling cascades upon binding to its receptors.

NTS1 Signaling

Activation of NTS1 by this compound leads to the engagement of multiple G proteins. The coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). NTS1 can also couple to Gαi/o to inhibit adenylyl cyclase and to Gαs to stimulate it, demonstrating its pleiotropic signaling nature.[7]

NTS2 Signaling

The signaling mechanisms of NTS2 are less defined but are known to be distinct from NTS1. NTS2 activation leads to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. This activation appears to be dependent on receptor internalization.[2]

NTS3/Sortilin Signaling and Interaction

NTS3/Sortilin functions as a co-receptor and sorting molecule. It can form a complex with NTS1, which modulates NTS1 signaling and trafficking.[11] This interaction can influence the phosphorylation of MAP kinases and phosphoinositide turnover mediated by NTS1.[11] Independently, NTS3/sortilin can mediate this compound-induced expression of cytokines and chemokines in microglia through pathways involving PI3K and MAPK.[12]

Experimental Protocols

Radioligand Binding Assay for this compound Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for NTS1 and NTS2 receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]this compound, [³H]SR 48692 for NTS1, or [³H]levocabastine for NTS2)

-

Test compound at various concentrations

-

Unlabeled this compound (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled this compound (e.g., 1 µM).

-

Competition: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Situ Hybridization for this compound mRNA

This protocol outlines the steps for localizing this compound mRNA in brain tissue sections.

Materials:

-

Brain tissue sections (cryostat or vibratome)

-

Digoxigenin (DIG)-labeled RNA probe for this compound

-

Hybridization buffer

-

Wash solutions (e.g., SSC buffers)

-

Blocking solution

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Microscope

Procedure:

-

Tissue Preparation: Perfuse the animal and prepare brain sections. Mount sections on slides.

-

Prehybridization: Treat sections with proteinase K and then prehybridize in hybridization buffer at 65°C for 1 hour.

-

Hybridization: Dilute the DIG-labeled probe in hybridization buffer, apply to the sections, and incubate overnight at 65°C in a humidified chamber.

-

Washing: Perform a series of stringent washes with SSC buffers at 65°C to remove unbound probe.

-

Immunodetection: Block non-specific binding and then incubate with an anti-DIG-AP antibody overnight at 4°C.

-

Detection: Wash the sections and then incubate with the NBT/BCIP substrate until a colored precipitate develops.

-

Imaging: Dehydrate the sections, coverslip, and visualize the signal using a light microscope.

References

- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: immunohistochemical localization in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemical detection of pro-neurotensin/neuromedin N processing intermediates in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A mechanism for the analgesic effect of this compound as revealed by behavioral and electrophysiological techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of extracellular release of this compound in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Presynaptic action of this compound on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NTS1 and NTS2 mediate analgesia following this compound analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. BindingDB PrimarySearch_ki [bindingdb.org]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated this compound Analogue Targeting this compound Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. This compound: immunohistochemical localization in rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Complexes of the this compound receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of Neurotensin in Dopamine Regulation and Release: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neurotensin (B549771) (NT), a tridecapeptide neuropeptide, plays a critical role as a neuromodulator within the central nervous system, exhibiting a particularly strong interplay with dopaminergic pathways.[1][2] Found in high concentrations in dopamine (B1211576) (DA)-rich regions, NT significantly influences DA neuron activity, release, and receptor function, making the NT-DA system a key area of investigation for understanding the pathophysiology of various neuropsychiatric disorders and for developing novel therapeutic agents.[1][3][4] This technical guide provides an in-depth examination of the molecular mechanisms governing this compound's modulation of dopamine release, details key experimental protocols used in its study, and presents quantitative data to elucidate the dynamics of this interaction.

Core Mechanisms of this compound-Dopamine Interaction

This compound modulates dopaminergic transmission through a sophisticated dual-pronged mechanism, acting at both the somatodendritic and presynaptic terminal levels of dopamine neurons. These actions primarily occur within the mesolimbic and nigrostriatal pathways, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and striatum.[1][5]

Somatodendritic Excitation in the VTA

When applied to the VTA, this compound increases the firing rate of dopamine neurons.[1][2] This excitatory effect is mediated by the activation of high-affinity this compound receptors (NTS1), which leads to a Ca²⁺-dependent depolarization of the neuronal membrane.[1] This increase in neuronal firing subsequently enhances dopamine release in terminal fields such as the nucleus accumbens and the prefrontal cortex.[1]

Presynaptic Modulation of Dopamine Release

At the presynaptic terminal, this compound's primary mechanism for enhancing dopamine release is through the inhibition of the dopamine D2 autoreceptor (D2R).[1][6] D2 autoreceptors are inhibitory G protein-coupled receptors that, when activated by extracellular dopamine, reduce further dopamine release. This compound, by activating NTS1 receptors located on these same dopaminergic terminals, functionally antagonizes D2R signaling.[1][7][8] This action, often described as a "disinhibition" of dopamine release, effectively removes the brakes on dopamine exocytosis, leading to a significant increase in extracellular dopamine levels, particularly during high-frequency neuronal activity (train-pulse stimulation).[1]

Evidence also points to a direct physical interaction, or heteromerization, between NTS1 and D2 receptors, which may underlie this antagonistic relationship.[3][9] This receptor-receptor interaction leads to an allosteric modulation where NTS1 activation reduces the affinity of D2 receptors for their agonists.[3]

This compound Release by Dopamine Neurons

Intriguingly, research has shown that dopamine neurons themselves can release this compound.[10][11][12] This suggests the existence of a complex autocrine or paracrine feedback loop where dopamine neuron activity not only releases dopamine but also the very peptide that modulates its own release and excitability. This self-regulatory mechanism may serve to maintain dopamine neuron excitability when nigral dopamine levels are elevated.[11][12]

Quantitative Analysis of this compound's Effects

The modulatory effects of this compound and its interaction with the D2 autoreceptor system have been quantified using various experimental paradigms. The following table summarizes key findings on the impact of NT and D2 receptor ligands on dopamine and this compound release.

| Brain Region | Experimental Model | Agent Administered | Concentration / Dose | Effect on Dopamine (DA) or this compound (NT) Release | Reference |

| Nucleus Accumbens | Rat Brain Slices | This compound (8-13) (Train Pulse) | 100 nM | ▲ 143.1 ± 6.8% of control (DA) | [1] |

| Nucleus Accumbens | Rat Brain Slices | This compound (8-13) (Single Pulse) | 100 nM | No significant change (DA) | [1] |

| Nucleus Accumbens | Rat Brain Slices | Sulpiride (D2 Antagonist) | 5 µM | ▲ 175.3 ± 4.1% of control (DA) | [1] |

| Nucleus Accumbens | Rat Brain Slices | Quinpirole (D2 Agonist) | 1 µM | ▼ 27.9 ± 2.5% of control (DA) | [1] |

| Nucleus Accumbens | Conscious Rats | Quinpirole (D2 Agonist) | 5 mg/kg | ▲ ~30-40% increase (NT) | [13] |

| Lateral Caudate | Conscious Rats | Quinpirole (D2 Agonist) | 5 mg/kg | ▲ ~200% increase (NT) | [13] |

| Nucleus Accumbens | Conscious Rats | Eticlopride (D2 Antagonist) | 0.5 mg/kg | ▼ ~20-30% reduction (NT) | [13] |

Key Experimental Methodologies

The elucidation of the NT-DA relationship relies on a suite of advanced neurobiological techniques capable of measuring neurochemical release and neuronal activity with high temporal and spatial resolution.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to monitor real-time changes in the extracellular concentration of monoamines like dopamine.[14][15] It offers sub-second temporal resolution, making it ideal for studying the kinetics of dopamine release and uptake.[16][17]

Protocol Outline:

-

Electrode Preparation: A carbon-fiber microelectrode (CFM) is fabricated and its surface is conditioned for optimal dopamine detection.

-

Experimental Setup: The CFM is positioned in the brain region of interest (e.g., nucleus accumbens) either in an in vitro brain slice preparation or in vivo in an anesthetized or freely moving animal.[14][16] An Ag/AgCl reference electrode is also placed in contact with the preparation.

-

Stimulation: A stimulating electrode is placed to activate dopaminergic pathways (e.g., on the medial forebrain bundle). Dopamine release is evoked using controlled electrical pulses, typically either a single pulse or a train of pulses (e.g., 10 Hz for 3 seconds) to engage D2 autoreceptors.[1]

-

Voltammetric Recording: A specific voltage waveform (e.g., a triangular wave from -0.4 V to +1.2 V and back at 400 V/s) is applied to the CFM at a high frequency (e.g., 10 Hz).[14][17] Dopamine oxidizes and then reduces at specific potentials, creating a characteristic cyclic voltammogram that serves as an electrochemical signature for its identification.[18]

-

Data Analysis: The current measured at dopamine's oxidation peak is plotted over time. This allows for the quantification of changes in dopamine concentration in response to stimulation and pharmacological agents (like this compound) that are applied to the preparation.[1]

In Vivo Microdialysis

In vivo microdialysis is a technique used to sample and measure the average extracellular concentration of neurotransmitters and their metabolites in the brain of a living animal over a longer timescale (minutes).[13][19][20]

Protocol Outline:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens).[13]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, extracellular molecules, including dopamine and this compound, diffuse across the membrane into the aCSF based on their concentration gradient. The resulting fluid, called the dialysate, is collected in timed fractions (e.g., every 20 minutes).[21]

-

Neurochemical Analysis: The collected dialysate samples are analyzed to quantify the concentration of this compound and dopamine. This is typically accomplished using highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection for dopamine or radioimmunoassay (RIA) for this compound.[22]

-

Pharmacological Manipulation: Drugs can be administered systemically or directly through the microdialysis probe (reverse dialysis) to study their effects on basal or stimulated neurotransmitter levels.[13]

Brain Slice Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual neurons and their responses to neurotransmitters. It is used to study how this compound affects the excitability of dopamine neurons and synaptic currents.[12][23]

Protocol Outline:

-

Slice Preparation: Acute brain slices (200-300 µm thick) containing the region of interest (e.g., VTA) are prepared from a rodent brain and maintained in oxygenated aCSF.[12]

-

Neuron Identification: Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a single dopamine neuron. The membrane patch is then ruptured to achieve a "whole-cell" configuration, allowing for the control and measurement of the neuron's membrane potential and currents.[12][24]

-

Synaptic Current Measurement: Electrical stimulation is used to evoke synaptic events. For instance, to study D2 autoreceptor function, dopamine-mediated inhibitory postsynaptic currents (D2-IPSCs) are recorded.[25]

-

Drug Application: this compound and other pharmacological agents are bath-applied to the slice to determine their effect on the neuron's firing rate, resting membrane potential, and evoked synaptic currents.[23][24]

Implications for Drug Development

The intricate relationship between this compound and dopamine systems has significant implications for the treatment of several neuropsychiatric disorders.

-

Schizophrenia: Given that hyperactive mesolimbic dopamine signaling is a key feature of schizophrenia, and this compound can modulate this activity, NTS1 receptor agonists have been explored as potential novel antipsychotics.[4][26] They may offer a way to normalize dopamine function with a different mechanism than traditional D2 receptor antagonists.

-

Parkinson's Disease: The loss of dopamine neurons in the nigrostriatal pathway is the hallmark of Parkinson's disease.[10][12] Modulating the remaining dopamine activity via the this compound system could represent a therapeutic strategy.

-

Substance Use Disorders: Since addictive drugs often act by elevating dopamine in reward pathways like the nucleus accumbens, this compound receptor ligands could be used to modulate these effects and reduce drug-seeking behaviors.[1][5][6]

References

- 1. Presynaptic action of this compound on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. mapageweb.umontreal.ca [mapageweb.umontreal.ca]

- 5. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of this compound Receptors in the Ventral Tegmental Area Decreases Methamphetamine Self-Administration and Methamphetamine Seeking in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced modulation of dopamine D2 receptors and their function in rat striatum: Counteraction by a NTR1-like receptor antagonist | Semantic Scholar [semanticscholar.org]

- 8. Relevance of dopamine D(2)/neurotensin NTS1 and NMDA/neurotensin NTS1 receptor interaction in psychiatric and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cross-Receptor Interactions between Dopamine D2L and this compound NTS1 Receptors Modulate Binding Affinities of Dopaminergics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine D2-receptors regulate this compound release from nucleus accumbens and striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 16. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Fast-Scan Cyclic Voltammetry to Investigate Somatodendritic Dopamine Release - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Effects of this compound on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Stimulation-induced release of coexistent transmitters in the prefrontal cortex: an in vivo microdialysis study of dopamine and this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]

- 23. This compound speeds inhibition of dopamine neurons through temporal modulation of GABAA and GABAB receptor-mediated synaptic input - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound inhibits both dopamine- and GABA-mediated inhibition of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Induces Presynaptic Depression of D2 Dopamine Autoreceptor-Mediated Neurotransmission in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound and dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neurotensin Gene Expression, Regulation, and Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the neurotensin (B549771) (NTS) gene. This compound is a 13-amino acid neuropeptide involved in a vast array of physiological processes, including neuromodulation, digestion, and interaction with the dopaminergic system.[1][2] Its dysregulation is implicated in numerous pathological conditions, most notably in the progression of various cancers, making the NTS system a critical area of study for therapeutic development.[1][3] This document details the key transcriptional factors, signaling pathways, and epigenetic modifications that control NTS gene expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound Gene Expression and Transcriptional Control

The expression of the gene encoding this compound and its co-peptide neuromedin N (NT/N) is tightly controlled and predominantly localized to the central nervous system and specialized enteroendocrine 'N' cells of the intestine.[2][4][5] The human NTS gene is located on chromosome 12q21.31.[1] The regulation of its transcription is a multi-layered process involving specific promoter elements, transcription factors, and upstream signaling cascades.

Promoter Elements and Key Transcription Factors

Analysis of the NT/N gene's 5'-flanking region has identified critical cis-regulatory elements that are essential for its high-level, cell-specific expression.[4] Unlike many genes, the promoter region of the this compound receptor (NTSR1) gene lacks canonical TATA or CAAT boxes and is instead embedded in a G+C-rich domain.[6]

A key regulatory region is a proximal cAMP response element (CRE)/AP-1-like motif.[4][5] This site is crucial for constitutive gene expression and binds a variety of transcription factors.[5] In addition to this core element, other sites, including a glucocorticoid response element and distal AP-1 sites, contribute to the complex regulation.[4] A summary of key transcription factors and their roles is presented in Table 1.

Table 1: Key Transcription Factors Regulating this compound Gene Expression

| Transcription Factor | Family/Class | Role in NTS Gene Regulation | Binding Site / Motif | Citation(s) |

|---|---|---|---|---|

| CREB | bZIP | Activator; mediates cAMP-dependent transcription. | CRE/AP-1-like motif (TGACATCA) | [1][4][5] |

| c-Jun / JunD | AP-1 / bZIP | Activator; binds to the proximal promoter region. | CRE/AP-1-like motif / AP-1 site | [4][5] |

| c-Fos / Fra-1 | AP-1 / bZIP | Activator; binds to distal AP-1 sites. | AP-1 site | [4] |

| ATF proteins (ATF-1, ATF-2) | bZIP | Co-activator; binds to the CRE/AP-1-like element. | CRE/AP-1-like motif | [5] |

| NR2F2 (COUP-TFII) | Orphan Nuclear Receptor | Repressor; the C-terminus strongly represses transcription. | Novel binding region identified near the promoter. | [5] |

| Sp1 | Sp/KLF | Activator; binds to the G+C-rich promoter of the NTSR1 gene. | Consensus Sp1 sequence |[6] |

Hormonal and Second Messenger Regulation

This compound gene expression is dynamically modulated by hormones, which trigger intracellular signaling cascades that converge on the gene's promoter.

Estrogen and cAMP/PKA Signaling: Estrogen has been shown to enhance this compound transcription.[1] This effect is mediated through the activation of the cyclic AMP (cAMP) signaling pathway. Estrogen increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), a critical event for the activation of the this compound gene.[1] This pathway highlights a direct link between hormonal status and neuropeptide expression.

Human Chorionic Gonadotropin (hCG) Signaling: In ovarian granulosa cells, the luteinizing hormone (LH) analog hCG potently induces this compound expression.[7] This regulation is mediated through both the PKA and the p38 mitogen-activated protein kinase (p38MAPK) signaling pathways. Furthermore, epidermal growth factor (EGF) receptor signaling also contributes to the induction of NTS in these cells, demonstrating a convergence of multiple pathways to control NTS expression during the ovulatory period.[7]

Epigenetic Regulation

Epigenetic mechanisms, particularly DNA methylation, are emerging as crucial regulators of the this compound system.[8][9][10] In colorectal cancer cells, the expression of this compound receptor genes (NTSR1 and NTSR2) is controlled by the methylation status of their promoters.[1][11] Low expression or silencing of NTSR1/2 in some cancer cell lines is associated with promoter hypermethylation.[11] Treatment with a demethylating agent can restore the expression of these receptors, indicating that this epigenetic modification is a key process in the differential expression of this compound system components in cancer.[11]

This compound Receptor Signaling

This compound exerts its diverse effects by binding to three main receptors: two G protein-coupled receptors (GPCRs), the high-affinity NTSR1 and the low-affinity NTSR2, and a single transmembrane domain receptor, NTSR3 (also known as sortilin).[12][13] The majority of NTS's physiological and pathological actions, especially in cancer, are mediated by NTSR1.[13]

Upon binding NTS, NTSR1 activates multiple G protein families, including Gαq, Gαi1, GαoA, and Gα13.[14] This initiates a cascade of downstream signaling events:

-

Gαq Activation: Leads to the activation of phospholipase Cβ (PLCβ), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates Protein Kinase C (PKC).[14]

-

MAPK Pathway: NTSR1 signaling robustly activates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.[14][15] Full activation of ERK1/2 requires convergent signaling from both Gq-PLC-PKC and Gi/o-c-Src pathways.[14]

-

NF-κB Pathway: In cancer cells, NTS stimulation also activates the NF-κB signaling pathway, which is critical for promoting inflammation and cell survival.[15]

These pathways collectively drive cellular processes such as proliferation, migration, invasion, and survival, contributing to tumor progression.[3][15]

Quantitative Analysis of this compound Gene Expression

Quantitative measurements are essential for understanding the significance of changes in NTS expression. The following table summarizes key findings from the literature.

Table 2: Quantitative Changes in this compound (NTS) and Receptor (NTSR) Expression

| Condition / Model | Target Gene/Protein | Quantitative Change | Tissue / Cell Line | Citation(s) |

|---|---|---|---|---|

| hCG administration in vivo | NTS mRNA | ~250-fold increase at 4 hours post-hCG | Mouse Ovary | [7] |

| Colorectal Cancer (CRC) | NTS, NTSR1, NTSR3 Protein | Significantly higher expression in cancer vs. normal tissue (Median H-score 163.5 vs. 97.3 for NTS) | Human CRC Tissue | [16] |

| Haloperidol administration | NTS mRNA | Significant increase in the striatum | Dopamine (B1211576) D₃ Receptor Mutant Mice | [17] |

| NTSR1 Knockdown | Cell Growth & Migration | Significant decrease | HCT116 and HT29 CRC Cells | [11] |

| 5-aza-2'-deoxycytidine Treatment | NTSR1/2 mRNA | Augmented expression levels | Caco2 and DLD1 CRC Cells |[11] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to study this compound gene expression and regulation.

Quantification of mRNA Expression by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive method for measuring mRNA levels.[18][19]

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), followed by DNase treatment to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.[18]

-

Real-Time PCR: Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7900HT). Prepare a reaction mix containing cDNA template, SYBR Green Master Mix or TaqMan probe, and specific forward and reverse primers for the NTS gene and a reference gene (e.g., RPL13A, GAPDH).

-

Data Analysis: Calculate the relative expression of the NTS gene using the ΔΔCT method, normalizing to the expression of the reference gene.[18]

Identification of Transcription Factor Binding Sites by ChIP-seq

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the gold standard for identifying the genome-wide binding sites of a transcription factor in vivo.[20][21][22]

Methodology:

-

Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins (including transcription factors) to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., Bioruptor) or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the IP sample compared to a control (e.g., input DNA), revealing the transcription factor's binding sites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of promoter elements required for cell-specific expression of the this compound/neuromedin N gene in a human endocrine cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of promoter elements regulating the expression of the human this compound/neuromedin N gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning and characterization of the rat this compound receptor gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound expression, regulation, and function during the ovulatory period in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 9. Epigenetics in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Epigenetic Mechanisms in the Regulation of Gene Expression in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse expression patterns and tumorigenic role of this compound signaling components in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and cellular regulation of this compound receptor under acute and chronic agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound gene expression and behavioral responses following administration of psychostimulants and antipsychotic drugs in dopamine D(3) receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 21. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Synthesis of the Neurotensin (B549771) Peptide

This technical guide provides a comprehensive overview of the this compound (NT) peptide, covering its molecular structure, biosynthesis, chemical synthesis, and the signaling pathways it modulates. Detailed experimental protocols and structured data are presented to facilitate research and development in this area.

Structure of this compound

This compound is a 13-amino acid neuropeptide that functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1][2]

Primary Structure

The primary structure of bovine and human this compound is a tridecapeptide with the following amino acid sequence.[1][2][3] The N-terminus is modified by a pyroglutamic acid (pGlu), and the C-terminus is a free carboxyl group (-OH).

| Table 1: Amino Acid Sequence of this compound and Related Peptides | | :--- | :--- | | Peptide | Sequence (N-terminus to C-terminus) | | This compound (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH[1][2] | | Neuromedin N (NN) | Lys-Ile-Pro-Tyr-Ile-Leu-OH[2] | | NT(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu-OH[4] |

The C-terminal hexapeptide, NT(8-13), is responsible for the full biological activity of this compound.[1][4]

Three-Dimensional Conformation

In solution, this compound is largely unstructured. However, upon binding to its primary receptor, the this compound type 1 receptor (NTS1), the active C-terminal fragment, NT(8-13), adopts a defined β-strand conformation.[5] This agonist-bound structure shows the peptide in an extended conformation, oriented nearly perpendicular to the plane of the cell membrane, with its C-terminus deeply inserted into the receptor's core.[4][6] This induced-fit binding is critical for receptor activation.

Synthesis of this compound

Biosynthesis

This compound is synthesized as part of a larger precursor protein of 169 or 170 amino acids, known as pro-neurotensin/neuromedin N (pro-NT/NMN).[1][7] This precursor also contains the sequence for a related hexapeptide, neuromedin N.

The generation of active this compound and neuromedin N peptides from the pro-hormone involves post-translational processing by enzymes called prohormone convertases (PCs). These enzymes cleave the precursor at specific paired basic amino acid sites (lysine-arginine).[1] The differential processing of the pro-NT/NMN precursor in the brain versus the gut leads to different ratios of final peptide products.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are routinely prepared synthetically using the solid-phase peptide synthesis (SPPS) method, typically employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[8][9][10] This method involves building the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

This compound Signaling Pathways

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the high-affinity NTS1 and the low-affinity NTS2.[11] The activation of these receptors initiates a cascade of intracellular signaling events.

Upon agonist binding, NTS1 can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of diverse downstream effector pathways.[12][13]

-

Gq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12]

-

Gi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway: NTS1 activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. This can occur through both Gq/PKC-dependent and Gi/o-dependent mechanisms.[12][14]

-

NF-κB Pathway: In certain cell types, particularly in cancer, this compound signaling has been shown to activate the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[14]

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound NTS1 recruits β-arrestins, which are involved in receptor desensitization, internalization, and scaffolding for downstream signaling pathways.[12]

Caption: Simplified NTS1 signaling pathways upon this compound binding.

Experimental Protocols

Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.[9][10]

-

Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin or a 2-chlorotrityl chloride resin. If using the latter, the first amino acid (Fmoc-Leu-OH) is coupled to the resin in the presence of diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove excess piperidine and byproducts.

-

Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activated mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence (Ile, Tyr(tBu), Pro, Arg(Pbf), Arg(Pbf), Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu). The final N-terminal residue is pyroglutamic acid (pGlu).

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the this compound receptor.[9][15]

-

Membrane Preparation: Culture cells expressing the this compound receptor (e.g., HT-29 or CHO-K1 cells stably expressing NTS1) to confluence. Harvest the cells, homogenize them in a cold buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Competition Binding: Add a constant, low concentration of a radiolabeled this compound ligand (e.g., [³H]NT or ¹²⁵I-[Tyr³]-NT). Then, add varying concentrations of the unlabeled test compound (or unlabeled this compound for a standard curve).

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, human - Echelon Biosciences [echelon-inc.com]

- 4. Structure of the agonist-bound this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Conformational Changes in Tyrosine 11 of this compound Are Required to Activate the this compound Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of peptides by the solid-phase method. 6. This compound, fragments, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational transitions of a this compound receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Endogenous Neurotensin Release and Secretion Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system and as a hormone in the periphery.[1] Found in high concentrations in the hypothalamus and gut, it is deeply integrated into the regulation of dopamine (B1211576) pathways, hormonal secretion, pain perception, and metabolic control.[2][3] The release of NT is a tightly regulated, calcium-dependent process, initiated by a variety of physiological stimuli. This guide provides a comprehensive overview of the molecular machinery governing the synthesis, secretion, and signaling of endogenous this compound. It details the key signaling cascades, summarizes quantitative data, and outlines critical experimental protocols for studying these mechanisms, offering a foundational resource for research and therapeutic development.

This compound Synthesis and Processing

Endogenous this compound is not synthesized in its final form. Instead, it is transcribed and translated as part of a larger 170-amino acid precursor protein known as pro-neurotensin/neuromedin N (pro-NT/NN).[3][4] This precursor contains the sequences for both this compound and a related hexapeptide, neuromedin N.

Following translation, the pro-NT/NN protein is packaged into dense-core vesicles.[4] Within these vesicles, specific prohormone convertases (PCs) cleave the precursor at dibasic sites to liberate the active peptides.[3] The processing of the precursor varies between tissues:

-

In the brain, a combination of PC1, PC2, and PC5 enzymes cleaves the precursor to produce equimolar amounts of this compound and neuromedin N.[3]

-

In the gut, PC1 is the primary enzyme, resulting in the production of this compound and a larger C-terminal peptide that includes the neuromedin N sequence.[3]

This differential processing highlights the tissue-specific regulation of NT production.

Core Mechanisms of this compound Secretion

The secretion of this compound is a classic example of regulated exocytosis from neurons and endocrine cells, with intracellular calcium concentration ([Ca²⁺]i) acting as the primary trigger.

Calcium-Dependent Release

This compound release is fundamentally calcium-dependent.[5] An increase in [Ca²⁺]i is the necessary and sufficient signal for the fusion of NT-containing dense-core vesicles with the plasma membrane, leading to exocytosis. The source of this calcium can be twofold:

-

Influx from Extracellular Space: Depolarization of the cell membrane, often triggered by an action potential, opens voltage-gated calcium channels (VGCCs), including L-type and N-type channels. This allows a rapid influx of Ca²⁺ from the extracellular fluid.[6]

-

Release from Intracellular Stores: Activation of certain G-protein coupled receptors (GPCRs) can initiate signaling cascades that lead to the release of Ca²⁺ from internal stores like the endoplasmic reticulum, a process mediated by inositol (B14025) trisphosphate (IP₃).[6][7][8]

Studies in dopaminergic neurons show that NT-evoked excitation is completely blocked by intracellular dialysis with the Ca²⁺ chelator BAPTA, confirming the critical role of intracellular calcium.[7] Furthermore, in substantia nigra neurons, the release of NT itself is dependent on a rise in postsynaptic calcium.[5][9]

Regulatory Signaling Pathways

Several upstream signaling pathways modulate both the synthesis and the release of this compound.

-

Hormonal Regulation: Estrogen is a key regulator of this compound gene expression. It enhances NT transcription by activating cyclic AMP (cAMP) signaling pathways, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2] This mechanism links the hormonal state of an organism directly to its capacity for NT synthesis.

-

Neurotransmitter Modulation: The dopamine system exerts significant control over NT release. Specifically, dopamine D2 receptor (D2R) signaling has been shown to modulate NT release in the nucleus accumbens, where D2R antagonists reduce extracellular NT levels.[10] This creates a reciprocal regulatory loop, as NT in turn modulates dopamine neuron activity.

-

Growth Factor Signaling: In specialized cells like ovarian cumulus cells, growth factors such as FSH and EGF stimulate NT secretion. This effect is blocked by MAPK inhibitors, indicating that the MAPK pathway is a crucial mediator of NT release in this context.[11]

-

Autocrine/Paracrine Feedback: Dopamine neurons in the substantia nigra can release this compound themselves. This released NT then acts on local NT receptors to induce long-term depression of dopamine signaling, forming a novel autocrine/paracrine signaling loop.[5][9] This release mechanism is dependent on postsynaptic calcium and vacuolar-type H+-ATPase activity.[5][9]

Downstream Signaling of Released this compound

Once released, this compound exerts its effects by binding to three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin).[1][11] NTS1 and NTS2 are G-protein coupled receptors (GPCRs), while NTS3 is a single transmembrane domain receptor.[11]

The NTS1 receptor is the best-characterized and mediates many of NT's potent effects. It is promiscuous in its G-protein coupling, interacting with Gαq/11, Gαs, and Gαi/o proteins.[12] The canonical and most prominent pathway involves Gαq/11 activation:

-

Activation of PLC: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[3][13]

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11]

-

Calcium and PKC Activation: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[8][11] Simultaneously, DAG remains in the membrane and, together with the increased Ca²⁺, activates Protein Kinase C (PKC).[11][14]

-

Downstream Effects: The rise in intracellular Ca²⁺ and activation of PKC lead to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and further neurotransmitter release.[11][14]

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from the literature regarding the effective concentrations of NT and the modulation of its expression.

Table 1: Effective Concentrations of this compound in Biological Assays

| Biological Effect | System/Model | Effective NT Concentration | Reference(s) |

| Induction of Intracellular Ca²⁺ Rise | Dopaminergic Neurons | 0.1 nM - 100 nM (Dose-dependent) | [7] |